N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide
Description
N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a complex organic compound that features a unique structure combining an indole moiety, a dichlorophenyl group, and a dimethoxybenzamide group
Properties
IUPAC Name |
N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N2O3S/c1-32-23-10-8-18(14-24(23)33-2)26(31)29-11-12-30-15-25(19-5-3-4-6-22(19)30)34-16-17-7-9-20(27)21(28)13-17/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMQJKSSQVTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the indole derivative.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the dichlorophenyl-indole intermediate with a thiol reagent.
Attachment of the Dimethoxybenzamide Group: The final step involves the coupling of the sulfanyl-indole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide: shares structural similarities with other indole derivatives and benzamide compounds.
3,4-Dichlorophenyl derivatives: Compounds like 3,4-dichlorophenylpiperazine.
Indole derivatives: Compounds such as indomethacin and serotonin.
Uniqueness
- The combination of the indole moiety with the dichlorophenyl and dimethoxybenzamide groups makes this compound unique, potentially offering a distinct pharmacological profile and specific interactions with biological targets.
Biological Activity
N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 473.4 g/mol |
| Molecular Formula | C24H19Cl2N2O3S |
| LogP | 6.2904 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 26.2038 Ų |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).
Case Studies and Findings
- DPPH Radical-Scavenging Activity : The compound exhibited moderate DPPH radical-scavenging activity, which is indicative of its antioxidant potential. This property is crucial for preventing oxidative stress-related damage in cells .
- In Vitro Antiproliferative Activity : In vitro studies demonstrated that this compound showed significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanisms underlying the biological activity of this compound involve:
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression, it can effectively reduce the proliferation rate of cancer cells.
Comparative Analysis with Other Compounds
A comparative analysis with related compounds reveals that while many exhibit anticancer properties, this compound displays unique efficacy profiles due to its specific structural features.
| Compound Name | IC50 (μmol/mL) | Mechanism of Action |
|---|---|---|
| This compound | 0.04 - 0.08 | Apoptosis induction |
| Doxorubicin | 0.04 | Topoisomerase inhibition |
| Cisplatin | 0.5 | DNA cross-linking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
